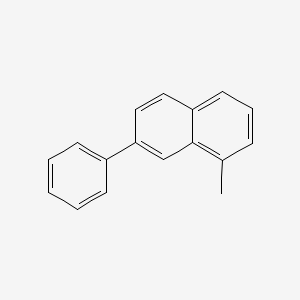

![molecular formula C20H14N2O3S B598342 Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone CAS No. 1198283-74-7](/img/structure/B598342.png)

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

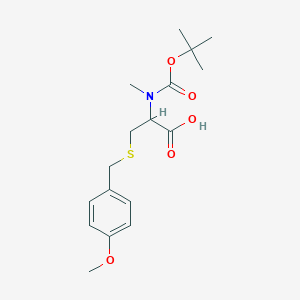

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone is a chemical compound with the linear formula C20H14N2O3S . It is a versatile compound with potential applications in scientific research.

Molecular Structure Analysis

The molecular structure of Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone is characterized by a pyrrolo[2,3-b]pyridine core, a phenylsulfonyl group, and a phenyl group . The exact structure and its properties would require further analysis using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Applications De Recherche Scientifique

Application in Antiviral Research

Specific Scientific Field

Medicinal and Pharmaceutical Chemistry

Summary of the Application

A series of compounds structurally related to “Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon” were designed and synthesized for antiviral evaluation . These compounds were evaluated in cell-based assays for their cytotoxicity and antiviral activity against a large panel of RNA and DNA viruses of public health significance .

Methods of Application or Experimental Procedures

The new derivatives were evaluated in cell-based assays for their cytotoxicity and antiviral activity against a large panel of RNA and DNA viruses . The compounds were tested for their ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) .

Results or Outcomes

Generally, the tested compounds did not display cytotoxicity toward the cell lines used . The majority of derivatives were able to interfere with YFV and RSV replication in the micromolar range showing a marked improvement in potency and selectivity with respect to the reference inhibitors .

Application in Antiviral Research Against Influenza A and Coxsackie B4 Virus

Summary of the Application

A series of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds were tested for their ability to interfere with the replication of Influenza A and Coxsackie B4 virus .

Methods of Application or Experimental Procedures

The new derivatives were evaluated in cell-based assays for their cytotoxicity and antiviral activity against Influenza A and Coxsackie B4 virus . The compounds were tested for their ability to interfere with the replication of these viruses .

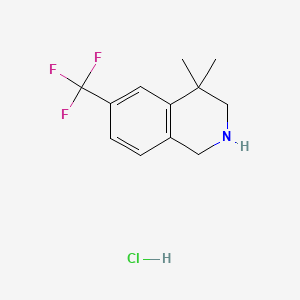

Results or Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against Influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to Coxsackie B4 virus . The introduction of a p-methoxy substituent on the phenylsulfonyl group completely abolished the anti-RSV activity and reduced or eliminated the potency against YFV . On the contrary, several p-methoxy analogs were able to interfere with BVDV replication with a comparable or better potency than the reference inhibitor, ribavirin .

Propriétés

IUPAC Name |

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19(15-8-3-1-4-9-15)18-14-16-10-7-13-21-20(16)22(18)26(24,25)17-11-5-2-6-12-17/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGQHZPFIZNSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678016 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone | |

CAS RN |

1198283-74-7 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)